(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation. It was first introduced in 1971 and has since been used for the management of various conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
Wirkmechanismus
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid exerts its effects by inhibiting the activity of COX, which leads to a reduction in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By reducing the production of prostaglandins, (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid can help to alleviate pain and inflammation.
Biochemical and Physiological Effects:
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). Additionally, (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has been found to reduce the levels of reactive oxygen species (ROS), which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has a well-established mechanism of action and has been extensively studied, making it a reliable tool for researchers.
However, there are also limitations to the use of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid in lab experiments. It has been found to have a number of off-target effects, which can complicate the interpretation of results. Additionally, (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has been shown to have a narrow therapeutic window, which can make it difficult to determine the optimal dose for use in experiments.
Zukünftige Richtungen
There are a number of future directions for research on (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid. One area of interest is the potential use of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has been found to inhibit the aggregation of amyloid-beta, a protein that is involved in the development of Alzheimer's disease.
Another area of interest is the development of new formulations of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid that can improve its bioavailability and reduce the risk of off-target effects. Additionally, there is a need for further research on the optimal dosing and administration of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid for use in lab experiments.
In conclusion, (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid is a non-steroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic effects. It exerts its effects by inhibiting the activity of COX, which leads to a reduction in the production of prostaglandins. (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has a number of advantages for use in lab experiments, but also has limitations that need to be considered. There are a number of future directions for research on (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid, including its potential use in the treatment of neurodegenerative diseases and the development of new formulations that can improve its bioavailability.
Synthesemethoden
The synthesis of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of sodium methoxide. This is followed by the reaction of the resulting intermediate with difluoromethylphenylacetic acid, which yields (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has been found to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins.
Eigenschaften
IUPAC Name |
(2R)-3-[4-(difluoromethyl)phenyl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-7(11(14)15)6-8-2-4-9(5-3-8)10(12)13/h2-5,7,10H,6H2,1H3,(H,14,15)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDXYCQQUZAXST-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.